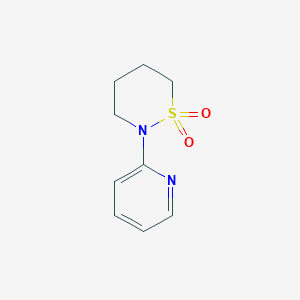
2-Pyridin-2-ylthiazinane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-ylthiazinane 1,1-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylthiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with thiazinane precursors in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-2-ylthiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-Pyridin-2-ylthiazinane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-ylthiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as the reduction of fibrosis or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
Cephradine: An antibiotic with a thiazine skeleton.
Chlormezanone: Used as an anticoagulant.
Uniqueness
2-Pyridin-2-ylthiazinane 1,1-dioxide is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
90556-95-9 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-pyridin-2-ylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)8-4-3-7-11(14)9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2 |
Clave InChI |
NCFVRYVLIXBZEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)N(C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

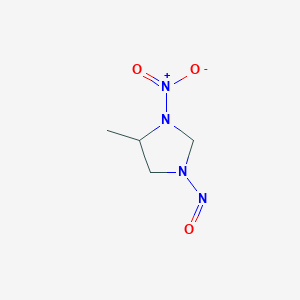

![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
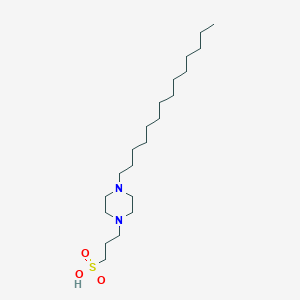

![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)

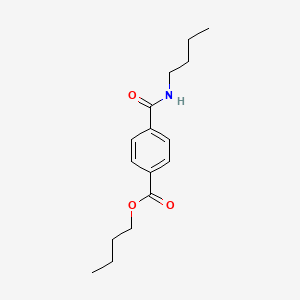
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
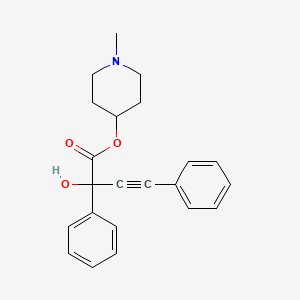
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
